2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one
Description
Properties
IUPAC Name |
2-(N-methylanilino)thieno[3,2-d][1,3]thiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-15(9-5-3-2-4-6-9)13-14-10-7-8-17-11(10)12(16)18-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESMPGDSDNSESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC3=C(C(=O)S2)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390541 | |
| Record name | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892292-63-6 | |
| Record name | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiourea-Based Cyclization Approach
A common approach to synthesize related thieno-thiazine compounds involves the preparation of thiourea intermediates followed by acid-promoted cyclization:
Step 1: Formation of Thiourea Intermediates
Methyl 2-isothiocyanatobenzoate derivatives react with secondary amines such as methyl(phenyl)amine to form methyl 2-thioureidobenzoates. This step is typically performed under mild conditions to preserve the amine substituent.Step 2: Acid-Promoted Cyclization
Treatment of these thiourea intermediates with concentrated sulfuric acid induces ring closure to form the thieno[3,2-d]thiazin-4-one core. This step involves intramolecular cyclization and dehydration, yielding the heterocyclic system.Limitations
Some derivatives, especially those with bulky or sensitive substituents like methyl(phenyl)thiourea, show low yields (around 20%) or fail to cyclize under strong acidic conditions due to side reactions such as N-debenzylation or decomposition.
Alternative Hydrolysis and Cyclocondensation Route
To overcome the limitations of direct acid cyclization, an extended synthetic route is employed:
Step 1: Hydrolysis of Thioureas
The methyl 2-thioureidobenzoates are hydrolyzed to the corresponding 2-thioureidobenzoic acids under basic or neutral conditions.Step 2: Cyclocondensation with Acetic Anhydride
The benzoic acid derivatives undergo cyclocondensation with acetic anhydride, promoting ring closure to the thieno-thiazine core. This method provides better yields and tolerates a wider range of substituents.
Detailed Preparation Method from Patent Literature
A comprehensive synthetic route for related thieno-thiazine derivatives, including 2-(methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, is described in patent CN102056914A. The key steps are summarized below:
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| A | Reaction of compound (formula 6) with glycol under acidic conditions to form compound (formula 7) | Acidic medium, room temperature | Not specified | Protecting group introduction |
| B1 | Cyclization of compound (formula 7) under alkaline conditions to form compound (formula 8) | Alkaline medium | Not specified | Ring closure step |
| B2 | Alkylation of compound (formula 8) with 1-chloro-3-methoxypropane or 1-bromo-3-methoxypropane to form compound (formula 9) | Alkyl halide, base | ~90% | Introduction of methoxypropyl substituent |
| General Step 4 | Introduction of second sulfonamide group via lithiation and reaction with sodium sulfite derivatives | THF, -40°C, n-butyllithium | 75-90% | Functional group modification |
| General Step 5 | Hydrolysis of protecting groups to yield final thieno-thiazine ketone derivatives | Toluene, aqueous HCl, 20-80°C | 65-99% | Final deprotection and purification |
Analytical Data Supporting the Preparation
The synthesized compounds are characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Typical ^1H-NMR signals confirm the aromatic and aliphatic protons consistent with the thieno-thiazine structure and substituents.Mass Spectrometry (LC-MS or GC-MS)
Molecular ion peaks correspond to the expected molecular weights, confirming the successful synthesis.Yields and Purity
Yields range from 65% to 99% depending on the step and substituents, with purity confirmed by HPLC measurements (typically 85-95%).
Summary Table of Key Preparation Steps and Outcomes
| Compound/Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Characterization |
|---|---|---|---|---|---|
| Thiourea formation | Nucleophilic addition | Methyl 2-isothiocyanatobenzoate + methyl(phenyl)amine | Mild, room temp | High | NMR, LC-MS |
| Acid cyclization | Ring closure | Concentrated H2SO4 | Room temp | Low (~20%) for methyl(phenyl)thiourea | NMR, LC-MS |
| Hydrolysis | Saponification | Base or acid hydrolysis | Mild | High | NMR |
| Cyclocondensation | Ring closure | Acetic anhydride | Reflux | High | NMR, LC-MS |
| Alkylation | Substituent introduction | Alkyl halides + base | Room temp | ~90% | NMR, LC-MS |
| Sulfonamide introduction | Functionalization | n-BuLi, sodium sulfite derivatives | -40°C | 75-90% | NMR, LC-MS |
| Deprotection | Hydrolysis | Aqueous HCl, 20-80°C | 65-99% | NMR, LC-MS |
Research Findings and Practical Considerations
The direct acid cyclization method is simple but limited by low yields and side reactions for bulky amines like methyl(phenyl)amino substituents.
The hydrolysis followed by acetic anhydride cyclocondensation route is more versatile and yields higher purity products.
Alkylation steps allow for functional group diversification, enabling the synthesis of various derivatives.
Careful control of reaction temperature and atmosphere (e.g., nitrogen) is critical during lithiation and sulfonamide introduction to prevent decomposition.
The final hydrolysis step efficiently removes protecting groups, yielding the target thieno-thiazine ketone with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Research has indicated that compounds similar to 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one exhibit various biological activities:
- Inhibition of Human Leukocyte Elastase (HLE): The compound has been studied for its potential as an inhibitor of HLE, an enzyme implicated in inflammatory diseases. Inhibition of HLE could lead to therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Antimicrobial Properties: Compounds containing thiazine and thiazole moieties are known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit similar properties .
Agrochemistry
In agrochemical applications, this compound serves as an intermediate in the synthesis of various agrochemicals. Its unique structure allows it to act as a building block for more complex molecules that can enhance crop protection .
Case Studies
Several studies have explored the applications of this compound:
-
Study on HLE Inhibition:
- A study conducted on various thieno[3,2-d][1,3]thiazin derivatives showed promising results in inhibiting HLE activity. The specific inhibitory activity of this compound was evaluated using enzyme assays that demonstrated its potential as a therapeutic agent against inflammation .
- Agrochemical Development:
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-4H-thieno[3,2-d][1,3]thiazin-4-one | Structure | Lacks methyl(phenyl)amino group; potential for different biological activity. |
| 2-(Diethylamino)-4H-thieno[1,3]oxazin-4-one | Structure | Contains diethylamino group; studied for elastase inhibition. |
| 5-(Phenylthio)-1H-benzothiazole | Structure | Different heterocyclic system; known for antimicrobial properties. |
This table illustrates the diversity within the thiazine family and highlights how structural modifications can influence biological activity.
Mechanism of Action
The mechanism of action of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Table 1: Key Features of Comparable 1,3-Thiazine Derivatives
*Approximate values based on structural analogues.
Key Differences and Implications
Structural Variations
- The dihydrobenzo[e] framework in the nitro-phenyl derivative introduces conformational rigidity, which may limit metabolic degradation compared to fully aromatic systems .
- Substituent Effects: The N-methyl-N-phenylamino group in the target compound likely increases lipophilicity (logP ~3.5 predicted) compared to polar groups like 2,4-dihydroxyphenyl (DPBT, logP ~2.8), affecting membrane permeability . Spirocyclic substituents (e.g., in the DprE1 inhibitor) create 3D complexity, improving target selectivity but complicating synthesis .
Biological Activity
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one is a heterocyclic compound belonging to the thiazine family, characterized by a fused thieno and thiazine ring structure. The compound's unique arrangement of sulfur and nitrogen atoms contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neuroprotective Effects : Similar compounds have shown the ability to inhibit AMPA receptor-mediated neurotoxicity, suggesting that this compound may also exhibit neuroprotective properties by preventing excitotoxicity associated with neurodegenerative diseases .
- Enzyme Inhibition : The compound has demonstrated inhibitory activity against critical enzymes such as acetylcholinesterase and monoamine oxidase (MAO), which are involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like acetylcholine and serotonin, potentially benefiting conditions like Alzheimer's disease and depression .
Biological Activities
The compound exhibits a range of biological activities as outlined below:
1. Antimicrobial Activity
Research indicates that thiazine derivatives possess significant antimicrobial properties. For instance, derivatives have been shown to inhibit the growth of various bacterial and fungal strains. Specific studies report IC50 values indicating effective concentrations against pathogens .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies suggest that the compound can induce apoptosis in tumor cells through mechanisms involving caspase activation and modulation of cell cycle progression .
3. Anti-inflammatory Activity
Thiazine derivatives have also been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity could be beneficial in treating chronic inflammatory conditions .
4. Antidiabetic Activity
Some studies suggest that compounds similar to this compound may enhance insulin sensitivity and glucose uptake in cells, indicating potential antidiabetic properties .
The biochemical profile of this compound includes:
- Solubility : High solubility in organic solvents suggests favorable pharmacokinetic properties.
- Stability : The compound remains stable under standard laboratory conditions, which is crucial for its application in drug development .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one?
- Methodology : Cyclocondensation reactions of substituted aroylthioureas under controlled conditions (e.g., refluxing in acetic acid) yield thieno-thiazinone derivatives. For example, thiourea intermediates undergo ring closure to form the fused thieno[3,2-d][1,3]thiazin-4-one core .
- Key Considerations : Optimize reaction time and temperature to prevent side products. Monitor progress via TLC or HPLC.
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass: 274.031683 g/mol) . Complement with H/C NMR to verify substituent positions, focusing on the methyl(phenyl)amino group and thieno-thiazinone scaffold.
- Data Interpretation : Compare spectral data with structurally related compounds (e.g., benzo[d][1,3]thiazin-4-ones) to resolve ambiguities .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm) and thiazinone ring vibrations.
- UV-Vis : Analyze π→π* transitions in the aromatic and heterocyclic systems for photochemical studies .
- X-ray Crystallography : Resolve 3D conformation if single crystals are obtainable (refer to similar compounds in for grid-based molecular modeling) .
Advanced Research Questions
Q. How does the compound participate in rearrangement reactions, such as the Dimroth mechanism?
- Methodology : Under basic conditions (e.g., NaCO in DMSO at 100°C), the thiazinone ring may undergo Dimroth rearrangement. Monitor via H NMR to observe shifts in NH and carbonyl signals .
- Contradiction Analysis : If unexpected products arise, consider competing pathways (e.g., ring-opening or oxidation) and validate intermediates using LC-MS .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodology :
- Scaffold Modification : Replace the methyl(phenyl)amino group with other substituents (e.g., methoxy, halogens) and assess bioactivity changes.
- Computational Modeling : Use Murcko scaffold analysis (as applied to similar thiazinones in ) to predict binding interactions with biological targets (e.g., enzymes or receptors).
Q. How can researchers resolve contradictions in reported biological activity data?
- Case Study : If cytotoxicity assays yield inconsistent results (e.g., high activity in colon cells but low activity in other cell lines):
- Control Experiments : Verify compound stability in different media (e.g., pH-dependent degradation).
- Target Profiling : Use kinase inhibition panels or proteomics to identify off-target effects .
Q. What are the challenges in optimizing this compound for in vivo studies?
- Methodology :
- Solubility Enhancement : Introduce hydrophilic groups (e.g., sulfonate) while retaining core activity.
- Metabolic Stability : Perform microsomal assays to assess CYP450-mediated degradation.
- Data Sources : Compare metabolic pathways with quinazolinone derivatives () to predict modification sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
